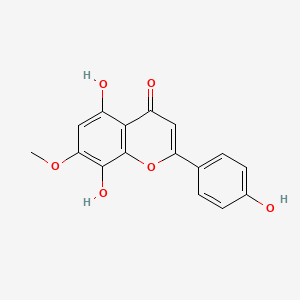
Isocutellarein 7-methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocutellarein 7-methyl ether, also known as scutellarein 7-methyl ether, is a naturally occurring flavonoid compound. It is a derivative of scutellarein, which is found in various plants, particularly in the genus Scutellaria. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocutellarein 7-methyl ether can be achieved through several methods. One common approach involves the methylation of scutellarein. This process typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve the extraction of scutellarein from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification through column chromatography, and subsequent methylation. The scalability of this method makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isocutellarein 7-methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of isocutellarein 7-methyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
Isocutellarein 7-methyl ether can be compared with other similar flavonoid compounds such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Apigenin: Exhibits anti-inflammatory and neuroprotective activities
Uniqueness
This compound stands out due to its specific methylation at the 7-position, which may enhance its bioavailability and stability compared to its non-methylated counterparts .
Conclusion
This compound is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
56595-23-4 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5,8-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-7-11(19)14-10(18)6-12(22-16(14)15(13)20)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 |
InChI Key |
KOYNRSOHGXLRDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B11832239.png)
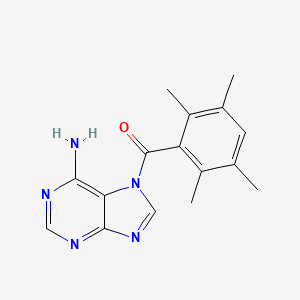

![N-{[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11832255.png)
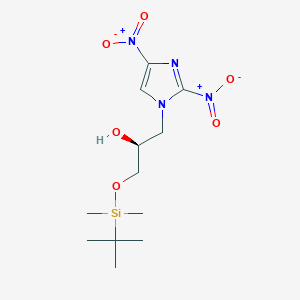

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide](/img/structure/B11832281.png)
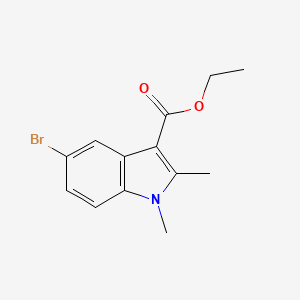
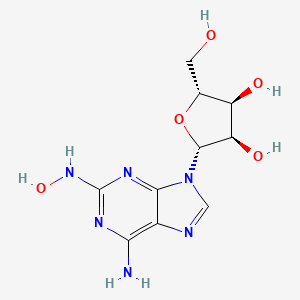

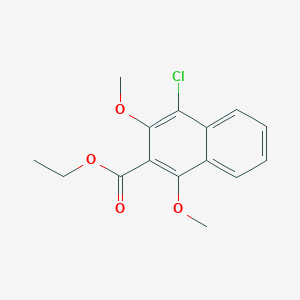
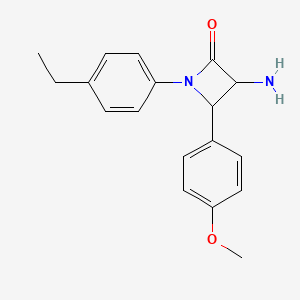

![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)
